molecular formula C18H16FN3 B297151 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

カタログ番号 B297151
分子量: 293.3 g/mol
InChIキー: SWEWRMCCETWZEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.

作用機序

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and physiological effects:
5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease tumor growth in animal models.

実験室実験の利点と制限

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its effectiveness may vary depending on the specific cancer cell line being studied, and its toxicity may limit its use in certain experiments.

将来の方向性

1. Combination therapy: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. Further research could explore the potential of combination therapy using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and other cancer treatments.
2. Development of new inhibitors: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a valuable tool for studying EGFR, but its toxicity and limitations may make it less suitable as a therapeutic agent. Further research could focus on developing new inhibitors of EGFR with improved efficacy and safety profiles.
3. Personalized medicine: EGFR mutations are common in certain types of cancer, and 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline may be more effective in these cases. Further research could explore the potential of using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a personalized medicine for patients with EGFR-mutated cancers.
4. Mechanism of resistance: Some cancer cells may develop resistance to 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline over time. Further research could explore the mechanisms of resistance and potential strategies for overcoming it.
5. Other potential therapeutic targets: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit other receptors in addition to EGFR, such as HER2 and HER4. Further research could explore the potential of 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a therapeutic agent for cancers that overexpress these receptors.

合成法

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with various reagents. One common method involves the reaction of 2-fluoroaniline with dimethylformamide dimethyl acetal, followed by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,7-dimethylpyrazolo[1,5-c]quinazoline.

科学的研究の応用

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

特性

分子式

C18H16FN3

分子量

293.3 g/mol

IUPAC名

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H16FN3/c1-11-6-5-8-14-16-10-12(2)21-22(16)18(20-17(11)14)13-7-3-4-9-15(13)19/h3-10,18,21H,1-2H3

InChIキー

SWEWRMCCETWZEZ-UHFFFAOYSA-N

異性体SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

正規SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。